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Compound of Interest
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Cat. No.: B7880769

Abstract

This technical guide provides a detailed exploration of the spectral characteristics of 3-
Chloropropanoic anhydride (CAS 20495-99-2). Due to the limited availability of published
experimental spectra for 3-Chloropropanoic anhydride, this guide employs a foundational
approach, utilizing the comprehensive spectral data of its precursor, 3-Chloropropanoic acid
(CAS 107-94-8), as a reference for predictive analysis and interpretation. This document is
intended for researchers, scientists, and professionals in drug development and chemical
synthesis, offering in-depth insights into Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data.

Introduction

3-Chloropropanoic anhydride, with the molecular formula CeHsCl203 and a molecular weight
of 199.03 g/mol , is a reactive chemical intermediate.[1] Its structure, featuring two 3-
chloropropanoyl units linked by an anhydride functional group, makes it a valuable reagent in
organic synthesis, particularly for the introduction of the 3-chloropropanoyl moiety.
Understanding its spectral properties is crucial for reaction monitoring, quality control, and
structural elucidation.

This guide will navigate the theoretical and practical aspects of the spectral analysis of 3-
Chloropropanoic anhydride. We will first present the molecular structure and then delve into
the predicted and comparative analysis of its NMR, IR, and MS spectra, leveraging the well-
documented data of 3-Chloropropanoic acid.
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Molecular Structure

The structure of 3-Chloropropanoic anhydride is symmetrical, which has significant
implications for its spectral signatures, particularly in NMR.

Caption: Molecular Structure of 3-Chloropropanoic anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-Chloropropanoic anhydride, we will predict the *H and 3C NMR spectra
based on its structure and by comparison with 3-Chloropropanoic acid.

'H NMR Spectroscopy

Theoretical Analysis of 3-Chloropropanoic Anhydride:

Due to the molecule's symmetry, the two 3-chloropropanoyl units are chemically equivalent.
This means we would expect to see only two signals in the *H NMR spectrum, each
representing a pair of equivalent methylene groups.

e -CH2-C=0: The protons on the carbon alpha to the carbonyl group are expected to appear
as a triplet. The electron-withdrawing effect of the anhydride functionality will shift this signal
downfield.

e -CH2-Cl: The protons on the carbon bearing the chlorine atom will also appear as a triplet,
shifted further downfield due to the electronegativity of chlorine.

Reference Data: *H NMR of 3-Chloropropanoic Acid

The *H NMR spectrum of 3-Chloropropanoic acid provides a reliable reference for the chemical
shifts of the methylene groups in a similar electronic environment.

Chemical Shift (d)

Multiplicity Assignment Reference
ppm
~2.9 Triplet -CH2-COOH [2][3]
~3.8 Triplet -CH2-ClI [2][3]
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Predicted *H NMR Data for 3-Chloropropanoic Anhydride:

Based on the reference data and considering the increased electron-withdrawing nature of the
anhydride linkage compared to a carboxylic acid, we can predict the following spectrum for the
anhydride:

Predicted Chemical Shift (d)

Predicted Multiplicity Assignment
ppm
~3.1 Triplet -CH2-C=0
~3.9 Triplet -CHz-Cl

3C NMR Spectroscopy

Theoretical Analysis of 3-Chloropropanoic Anhydride:

Similarly, due to the molecular symmetry, the 13C NMR spectrum of 3-Chloropropanoic
anhydride is expected to show only three distinct signals:

e C=0: The carbonyl carbon of the anhydride.
e -CH2-C=0: The carbon alpha to the carbonyl group.
e -CH2-Cl: The carbon attached to the chlorine atom.

Reference Data: 3C NMR of 3-Chloropropanoic Acid

Chemical Shift () ppm Assignment Reference
~38 -CH2-COOH [4]
~45 -CH2-Cl [4]
~176 -COOH [4]

Predicted 3C NMR Data for 3-Chloropropanoic Anhydride:
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The anhydride carbonyl carbon is expected to be slightly upfield compared to the carboxylic
acid carbonyl. The positions of the methylene carbons should be similar, with slight downfield
shifts.

Predicted Chemical Shift (d) ppm Assignment
~39 -CH2-C=0
~46 -CHz-Cl
~170 C=0

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra for a compound like 3-
Chloropropanoic anhydride.

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation.
Theoretical Analysis of 3-Chloropropanoic Anhydride:

The key functional group in 3-Chloropropanoic anhydride is the acid anhydride, which is
characterized by two strong C=0 stretching vibrations. Other expected absorptions include C-O

stretching and C-ClI stretching.
Reference Data: IR of 3-Chloropropanoic Acid

The IR spectrum of 3-Chloropropanoic acid is dominated by the characteristic absorptions of
the carboxylic acid group.
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Wavenumber (cm~1)  Intensity Assignment Reference
C=0 stretch

~1715 Strong ) ] [5]
(carboxylic acid)
O-H stretch

2500-3300 Broad [5]

(carboxylic acid)

C-O stretch

~1200 Strong ] ) [5]
(carboxylic acid)

~650 Medium C-Cl stretch [5]

Predicted IR Data for 3-Chloropropanoic Anhydride:

The anhydride will show two carbonyl peaks, typically one around 1820 cm~* and another
around 1750 cm~*. The broad O-H stretch will be absent.

Predicted Wavenumber

(cm-Y) Predicted Intensity Assignment

~1820 Strong C=0 stretch (symmetric)
~1750 Strong C=0 stretch (asymmetric)
~1050 Strong C-O stretch (anhydride)
~650 Medium C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Theoretical Analysis of 3-Chloropropanoic Anhydride:

The mass spectrum of 3-Chloropropanoic anhydride is expected to show a molecular ion
peak (M*) corresponding to its molecular weight (199.03 g/mol ). Due to the presence of two
chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will
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be characteristic. The fragmentation is likely to proceed through the cleavage of the anhydride
bond and loss of small molecules.

Reference Data: Mass Spectrum of 3-Chloropropanoic Acid

The mass spectrum of 3-Chloropropanoic acid shows a molecular ion at m/z 108 (for the 35Cl
isotope) and 110 (for the 37Cl isotope) in an approximate 3:1 ratio.[6]

Predicted Fragmentation for 3-Chloropropanoic Anhydride:

A plausible fragmentation pathway for 3-Chloropropanoic anhydride would involve the

formation of the 3-chloropropanoyl cation.

[CeHsCl203]*" \ - C3H4ClO2’ [C3H4ClO]* -CO [C3H4Cl]*
m/z = 198, 200, 202 m/z = 91, 93 m/z = 75, 77

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 3-Chloropropanoic
anhydride.

Predicted Mass Spectrum Data for 3-Chloropropanoic Anhydride:

m/z Relative Intensity Assignment

198, 200, 202 Low [M]*+

91, 93 High [CH2CICH2CO]J*

75, 77 Medium [CH2CICH2]*
Conclusion

While experimental spectral data for 3-Chloropropanoic anhydride is not widely published, a
thorough understanding of its expected spectral characteristics can be achieved through a
comparative analysis with its precursor, 3-Chloropropanoic acid. This guide provides a
framework for the prediction and interpretation of the *H NMR, 3C NMR, IR, and MS spectra of
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3-Chloropropanoic anhydride. The provided protocols and theoretical discussions serve as a
valuable resource for researchers working with this compound, enabling them to confidently
identify and characterize it in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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